2-(2,3-dichlorophenyl)acetonitrile
Overview
Description
“2,3-Dichlorophenylacetonitrile” is a chemical compound with the CAS Number: 3218-45-9 . It has a molecular weight of 186.04 and its IUPAC name is (2,3-dichlorophenyl)acetonitrile .
Molecular Structure Analysis
The molecular formula of “2,3-Dichlorophenylacetonitrile” is C8H5Cl2N . The average mass is 186.038 Da and the monoisotopic mass is 184.979904 Da .
Physical and Chemical Properties Analysis
“2,3-Dichlorophenylacetonitrile” has a density of 1.3±0.1 g/cm3, a boiling point of 289.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 125.9±17.4 °C . The index of refraction is 1.566 and the molar refractivity is 45.5±0.3 cm3 .
Scientific Research Applications
Occurrence and Stability in Drinking Waters
- Occurrence in Water Treatment : 2-Chlorophenylacetonitrile (2-CPAN) and 3,4-dichlorophenylacetonitrile (3,4-DCPAN) were identified in chlorinated and chloraminated drinking waters. These compounds are part of a new class of nitrogenous aromatic disinfection byproducts (Zhang et al., 2018).
Synthesis and Structure-Activity Relationships
- Inhibitors of Protein Tyrosine Kinases : A study on 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones showed they are potent inhibitors of protein tyrosine kinases, indicating potential medicinal applications. These compounds were synthesized using 2,6-dichlorophenylacetonitrile (Thompson et al., 2000).
Analytical Methods for Environmental Studies
- Detection in Environmental Samples : Advanced analytical methods have been developed to detect chlorophenylacetonitriles, including 2,3-Dichlorophenylacetonitrile, in environmental samples like water and soil (Xiong et al., 2014).
Role in Drinking Water Contaminants
- Emerging Class of Contaminants : Chlorophenylacetonitriles (CPANs) like 2,3-Dichlorophenylacetonitrile have been categorized as emerging contaminants in drinking water. Their presence and concentration in different water treatment systems have been quantitatively analyzed (Zhang et al., 2019).
Inhibitor in Cancer Chemotherapy
- Cancer Chemotherapy Applications : The compound 2,4-dichlorophenylcyanoxime, synthesized from 2,4-dichlorophenylacetonitrile, acts as an inhibitor of human carbonic reductase, an enzyme that decreases the effectiveness of some cancer drug treatments (Hilton et al., 2013).
Role in Herbicide Analysis
- Analysis in Agricultural Samples : Methods for the determination of herbicides like 2,4-D, synthesized from 2,4-dichlorophenylacetonitrile, in agricultural samples have been developed, demonstrating its importance in monitoring environmental and agricultural herbicide contamination (Kashyap et al., 2005).
Environmental Toxicology
- Toxicity and Endocrine Effects : Research on the toxicological profile of compounds like 2,2-bis(4-ch1oropheny1)acetonitrile, related to 2,3-Dichlorophenylacetonitrile, has shown their potential endocrine-disrupting effects, highlighting the need for environmental risk assessment (Wetterauer et al., 2012).
Safety and Hazards
“2,3-Dichlorophenylacetonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLINJDTCHACEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281648 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-45-9 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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